molecular formula C12H10BFO3 B1440617 4-(2-Fluorophenoxy)phenylboronic acid CAS No. 1402238-32-7

4-(2-Fluorophenoxy)phenylboronic acid

Cat. No. B1440617
CAS RN: 1402238-32-7
M. Wt: 232.02 g/mol
InChI Key: IQNYGJLCROJQSI-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)phenylboronic acid, also known as FPBA, is an organic compound that belongs to the class of boronic acids . It has gained significant attention in scientific research due to its unique chemical and biological properties .


Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry for their synthesis and biological applications . The synthetic processes used to obtain these active compounds are well known and relatively simple . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of this compound is CHBFO with an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. For instance, they can form bicoordinate complexes with α-D-fructofuranose, which can then form tricoordinate α-D-fructofuranose complexes .

Scientific Research Applications

Synthesis and Molecular Building Blocks

4-(2-Fluorophenoxy)phenylboronic acid and related compounds have been explored as potential building blocks for the synthesis of silicon-containing drugs. Their synthetic potential was demonstrated through various coupling reactions, which highlights their utility in organic synthesis and drug development processes (Troegel et al., 2009). Additionally, these compounds play a significant role in the development of new materials, such as boronic esters of Schiff bases with phthalonitrile groups, showing high stability and potential for applications in material science (Özçelik & Gül, 2012).

Intramolecular Interactions and Conformational Analysis

Conformational analysis of 2-fluorophenylboronic acid and its derivatives provides insights into intramolecular interactions, such as hydrogen bonding and electron donation to boron, which are crucial for understanding the stability and reactivity of these molecules. These studies are essential for designing boron-containing compounds with specific properties and activities (Silla et al., 2013).

Supramolecular Chemistry and Assembly

Phenylboronic acids, including fluorophenyl derivatives, have been utilized in the design and synthesis of supramolecular assemblies. These studies highlight the potential of boronic acids in constructing complex molecular structures through hydrogen bonding and other non-covalent interactions, which could be applied in nanotechnology, sensor development, and catalysis (Pedireddi & Seethalekshmi, 2004).

Catalytic Applications and Chemical Reactions

Phenylboronic acids, including this compound derivatives, have been investigated for their catalytic roles in various chemical reactions. These studies explore the mechanistic aspects and efficiency of boronic acids in catalyzing reactions such as dehydrative condensation, which is fundamental in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).

Mechanism of Action

Target of Action

The primary target of 4-(2-Fluorophenoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the creation of new organic compounds through the formation of these bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the creation of new organic compounds

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions, such as temperature and the presence of other reagents, can also influence the compound’s action and efficacy .

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, it is recommended to wash skin thoroughly after handling .

Future Directions

Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . The potential of PBA-based functional materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed . These findings reinforce the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the development of sensors and drug delivery systems. The compound interacts with enzymes such as glycosidases and proteases, where it can act as an inhibitor by binding to the active site. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving glycan interactions. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules via its boronic acid moiety, forming reversible covalent bonds with diols and hydroxyl groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical interactions. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and kinases, influencing the breakdown and synthesis of carbohydrates. The compound can also affect the levels of metabolites by altering enzyme activity and metabolic flux, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. This localization allows this compound to interact with key biomolecules and influence cellular processes at a localized level .

properties

IUPAC Name

[4-(2-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNYGJLCROJQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270617
Record name B-[4-(2-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1402238-32-7
Record name B-[4-(2-Fluorophenoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(2-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100 mL 3-necked round-bottom flask purged and maintained under an inert atmosphere of nitrogen, was placed a solution of 1-(2-fluorophenoxy)-4-iodobenzene (3.3 g, 10.51 mmol, 1.00 equiv) in tetrahydrofuran (50 mL). n-BuLi (4.4 mL) was added dropwise with stirring at −78° C. The resulting solution was stirred for 10 mins at −78° C. and then tris(propan-2-yl)borate (2.1 g, 11.17 mmol, 1.06 equiv) was added dropwise with stirring at −78° C. over 10 min. The resulting solution was stirred while the temperature warmed from −78° C. to room temperature. The reaction was then quenched by the addition of saturated aqueous NH4Cl and concentrated under vacuum. The resulting solution was diluted with 10% aquious potassium hydroxide and then washed with ether. The pH of the aqueous was adjusted to 2-4 with hydrogen chloride (37%). The resulting solution was extracted with ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.2 g (90%) of [4-(2-fluorophenoxy)phenyl]boronic acid as a white solid
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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